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Compound of Interest

Compound Name: XMD16-5

Cat. No.: B611851 Get Quote

A detailed examination of the selectivity profile of XMD16-5, a potent inhibitor of Tyrosine

Kinase Non-receptor 2 (TNK2), reveals a high degree of selectivity with limited off-target

activity. This guide provides a comparative analysis of XMD16-5's cross-reactivity with other

known TNK2 inhibitors, XMD8-87 and AIM-100, supported by available experimental data from

kinase profiling assays.

This comparison is intended for researchers, scientists, and drug development professionals to

facilitate an objective assessment of XMD16-5's performance and its suitability for further

investigation. The data is presented in structured tables, and detailed experimental

methodologies are provided for the key assays cited.

Executive Summary of Kinase Selectivity
XMD16-5 demonstrates a favorable selectivity profile, primarily targeting TNK2 with minimal

inhibition of other kinases at tested concentrations. When compared to XMD8-87, another

potent TNK2 inhibitor, XMD16-5 shows a distinct but similarly selective profile. Information on

AIM-100's broad-spectrum selectivity remains less detailed in the public domain, but it is

reported to be highly selective over several key kinases.

Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of

XMD16-5 and its alternatives. The data is derived from KiNativ and KINOMEscan profiling
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assays, which measure the binding or inhibition of a compound against a large panel of

kinases.

Table 1: KiNativ Selectivity Profile of XMD16-5 and XMD8-87

Data represents the percentage of inhibition of kinase activity in the presence of the inhibitor. A

lower percentage indicates stronger inhibition. Data is based on a visual representation from

the cited source, as the raw data table was not available.[1]

Kinase Target XMD16-5 (% Inhibition) XMD8-87 (% Inhibition)

TNK2 (ACK1) >90% >90%

Other Kinases Generally <50% Generally <50%

Table 2: KINOMEscan Off-Target Profile of XMD8-87

This table lists the potential off-targets of XMD8-87 identified in a DiscoverX KINOMEscan

assay, with their corresponding dissociation constants (Kd) or half-maximal inhibitory

concentrations (IC50). Lower values indicate stronger binding/inhibition.

Off-Target Kinase Kd (nM) IC50 (nM)

BRK 37 47

CSF1R 330 428

DCAMKL1 280 -

ERK5 (MAPK7) - -

FRK 96 264

GAK 270 -

TNK1 110 -

Table 3: Reported Selectivity of AIM-100

AIM-100 is reported to be selective for TNK2 over several other kinases.
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Kinase Activity

TNK2 (ACK1) IC50 = 22 nM

ABL1 Selective over

BTK Selective over

Lck Selective over

LYN Selective over

25 Other Kinases No inhibition observed

Experimental Protocols
KiNativ™ Kinase Profiling:

The KiNativ™ assay is an activity-based profiling method that measures the ability of a

compound to compete with an ATP-based probe for binding to the active site of kinases within

a native cell lysate.

Lysate Preparation: Cells or tissues are lysed to release native kinases.

Inhibitor Incubation: The lysate is incubated with the test compound (e.g., XMD16-5) at a

specific concentration.

Probe Labeling: A biotinylated, irreversible ATP probe is added to the lysate. This probe

covalently labels the ATP-binding site of active kinases that are not blocked by the test

inhibitor.

Digestion: The protein mixture is digested into peptides.

Enrichment: Biotinylated peptides (from labeled kinases) are enriched using streptavidin

affinity chromatography.

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the

probe.
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Data Analysis: The abundance of each identified kinase peptide is compared between the

inhibitor-treated sample and a DMSO control. A reduction in the peptide signal in the

presence of the inhibitor indicates that the compound bound to the kinase and prevented

probe labeling, thus signifying inhibition.

KINOMEscan™ Assay (DiscoverX):

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction

between a test compound and a large panel of DNA-tagged recombinant kinases.

Assay Components: The assay consists of the DNA-tagged kinase, an immobilized ligand

that binds to the kinase active site, and the test compound.

Competitive Binding: The test compound is incubated with the kinase and the immobilized

ligand. The compound competes with the immobilized ligand for binding to the kinase.

Quantification: The amount of kinase that remains bound to the immobilized ligand is

measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

Data Output: Results are typically reported as "percent of control" (%Ctrl), where the control

is a DMSO-only reaction. A low %Ctrl value indicates that the test compound effectively

displaced the kinase from the immobilized ligand, signifying strong binding. Dissociation

constants (Kd) can also be determined from dose-response curves.

TNK2 Signaling Pathway and Experimental
Workflow
The following diagrams illustrate the TNK2 signaling pathway and a general workflow for kinase

inhibitor profiling.
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Caption: Simplified TNK2 (ACK1) signaling pathway.
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Caption: General workflow for kinase inhibitor profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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